Lithium phenylacetylide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Summary: Lithium phenylacetylide is utilized in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of carboximides and conjugated compounds.

Methods: The compound is often used in reactions with acyl isocyanates or carboxylic acids, typically in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Results: The reactions yield products like N-(3-Phenyl-2-propinoyl)benzamide with moderate to high yields, demonstrating its utility in constructing complex organic molecules .

Pharmacology

Field: Pharmaceutical Research

Summary: In pharmacology, Lithium phenylacetylide’s role is explored in relation to lithium-based drugs, particularly for mood stabilization in bipolar disorder.

Methods: Research involves studying the pharmacokinetics and pharmacodynamics of lithium compounds, including their interaction with enzymes like glycogen synthase kinase-3.

Results: Findings suggest that lithium compounds, including derivatives involving phenylacetylide, may offer therapeutic potential beyond their traditional use in mood disorders .

Materials Science

Field: Materials Engineering

Summary: Lithium phenylacetylide contributes to the development of novel materials, such as p-conjugated compounds used in electronic devices.

Methods: It is involved in decarboxylative coupling reactions, often catalyzed by transition metals, to create materials with specific electronic properties.

Results: The synthesis of these materials opens up possibilities for advanced applications in electronics and photonics .

Energy Storage

Field: Energy Engineering

Summary: Lithium phenylacetylide plays a role in the advancement of lithium-ion batteries, which are crucial for energy storage solutions.

Methods: Research focuses on improving battery performance through the development of new cathode materials and electrolyte solutions.

Results: Studies have shown improvements in battery efficiency, capacity, and lifespan, contributing to more sustainable energy storage systems .

Catalysis

Field: Catalysis and Chemical Engineering

Summary: The compound is investigated for its catalytic properties in reactions relevant to battery technologies and organic transformations.

Methods: Experiments involve studying the catalytic activity of lithium phenylacetylide in various chemical reactions, including those in secondary rechargeable batteries.

Results: The research has led to a better understanding of catalysis in battery systems, potentially leading to more efficient energy storage solutions .

Environmental Science

Field: Environmental Chemistry

Summary: The environmental impact of lithium phenylacetylide, especially when derived from spent lithium-ion batteries, is a growing concern.

Methods: Studies involve assessing the leaching and migration of lithium compounds through soil and water and their accumulation in ecosystems.

Results: Research indicates that improper disposal of lithium-containing compounds can lead to significant environmental and health hazards .

Analytical Chemistry

Field: Analytical Chemistry

Summary: Lithium phenylacetylide is used in analytical techniques such as voltammetry to study electrochemical properties relevant to lithium-ion batteries.

Methods: Cyclic voltammetry experiments are conducted to analyze the electrochemical behavior of lithium compounds, including phenylacetylide.

Results: The application of voltammetry has provided insights into the charge-discharge cycles, contributing to the optimization of battery performance .

Neuropharmacology

Field: Neuropharmacology

Summary: The compound’s impact on neurological pathways, particularly in relation to glycogen synthase kinase-3 (GSK3) inhibition, is a significant area of study.

Methods: Research involves examining the neuroprotective, antioxidant, and neuroplasticity processes mediated by GSK3 and how lithium phenylacetylide influences these pathways.

Results: Studies have highlighted the potential of lithium phenylacetylide in enhancing neuroprotective outcomes, suggesting broader applications in neuropharmacology .

Chemical Kinetics

Field: Chemical Kinetics

Summary: Lithium phenylacetylide is studied for its reaction mechanisms, such as acylation reactions with Weinreb amides.

Methods: Detailed kinetic studies and spectroscopic analyses are performed to understand the step-by-step mechanism of these reactions.

Results: Findings from these studies contribute to a deeper understanding of reaction pathways, which is crucial for designing more efficient synthetic processes .

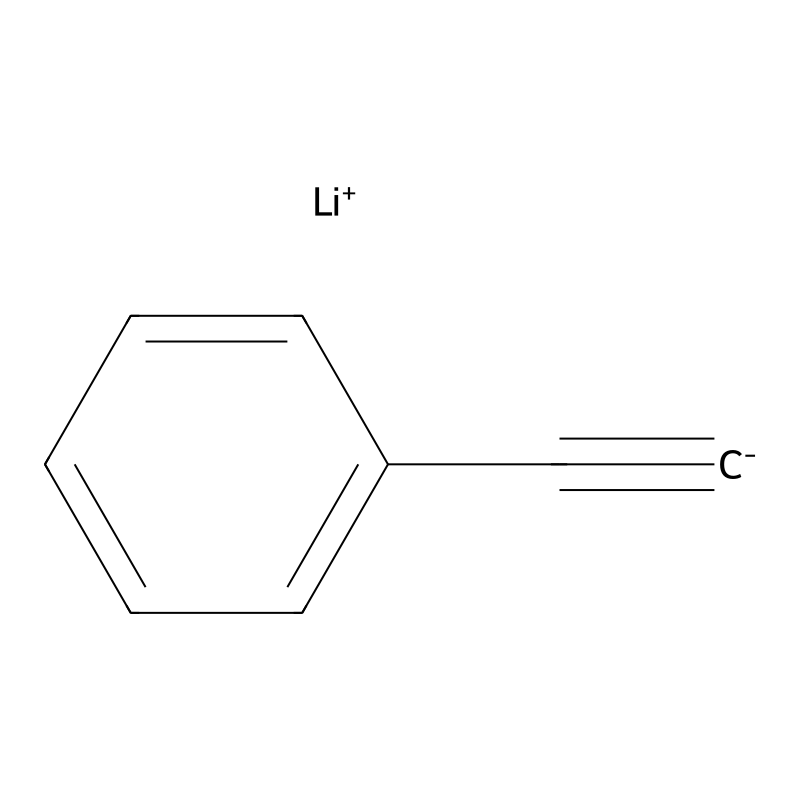

Lithium phenylacetylide is an organolithium compound with the chemical formula C₈H₇Li. It consists of a lithium atom bonded to a phenylacetylide group, which is characterized by a phenyl ring attached to a carbon triple-bonded to another carbon. This compound is notable for its strong nucleophilic properties, making it valuable in organic synthesis. Its reactivity primarily stems from the presence of the acetylide anion, which can readily participate in various

- Nucleophilic Additions: It can react with electrophiles such as carbonyl compounds. For instance, it has been shown to add to Weinreb amides, forming acylated products through a mechanism that involves dimeric lithium acetylide .

- Reactions with Metal Carbonyls: When lithium phenylacetylide reacts with metal carbonyl complexes like nickel tetracarbonyl, it leads to the evolution of carbon monoxide and the formation of organometallic compounds .

- Formation of Tricyclic Compounds: Lithium phenylacetylide can also react with N-(ω-bromoalkyl)phthalimides, yielding tricyclic products in moderate yields .

Lithium phenylacetylide can be synthesized through various methods:

- Direct Reaction of Phenylacetylene with Lithium: One common method involves the reaction of phenylacetylene with lithium metal in an appropriate solvent, typically diethyl ether or tetrahydrofuran.

- Deprotonation of Phenylacetylene: Another method includes deprotonating phenylacetylene using a strong base such as n-butyllithium or sodium hydride, resulting in the formation of lithium phenylacetylide.

- Lithiation of Phenylacetylene Derivatives: Derivatives of phenylacetylene can also be lithiated to yield lithium phenylacetylide .

Lithium phenylacetylide is primarily employed in organic synthesis due to its nucleophilic character. Key applications include:

- Synthesis of Alkynes: It serves as a reagent for introducing ethynyl groups into various organic molecules.

- Preparation of Complex Organic Structures: Its ability to form intermediates allows for the construction of complex molecular architectures in pharmaceuticals and agrochemicals.

Interaction studies involving lithium phenylacetylide primarily focus on its reactivity with various electrophiles and metal complexes. Research has indicated that its interactions are influenced by solvent effects and the presence of other reagents, which can alter reaction pathways and product distributions .

Lithium phenylacetylide shares similarities with several other organolithium compounds, notably:

| Compound | Structure/Formula | Unique Features |

|---|---|---|

| Lithium acetylide | C₂H₃Li | Simpler structure; less sterically hindered |

| Lithium 1-phenylethyne | C₈H₇Li | Contains an ethylene bridge; different reactivity |

| Lithium 2-phenylethyne | C₈H₇Li | Similar nucleophilic properties; different substitution patterns |

Uniqueness of Lithium Phenylacetylide: Its distinct structure allows for selective reactions that are not possible with simpler alkynes or other organolithium reagents. The presence of the aromatic ring enhances its stability and reactivity compared to aliphatic counterparts.

Preparation Methods

Deprotonation of Phenylacetylene

The formation of lithium phenylacetylide proceeds through the deprotonation of phenylacetylene using lithium-containing bases [3]. Terminal alkynes possess unusually acidic carbon-hydrogen bonds with a pKa of approximately 25, making them susceptible to deprotonation by strong bases [3]. The process involves the removal of the terminal hydrogen atom from phenylacetylene to generate the corresponding acetylide anion, which subsequently associates with lithium cations to form the organolithium compound [3].

The deprotonation reaction can be represented as the treatment of phenylacetylene with lithium alkylamides, such as lithium hexamethyldisilazide, which effectively removes the acidic proton [5]. The resulting acetylide exhibits enhanced stability compared to the conjugate bases of alkenes and alkanes due to the sp-hybridized orbital character, where the lone pair is held in an orbital with 50% s-character [3]. This increased s-character positions the electrons closer to the positively charged nucleus, thereby stabilizing the acetylide structure [3].

Mechanochemical approaches have emerged as alternative deprotonation methods, utilizing ball milling techniques that eliminate the need for traditional solvents [16] [19]. These methods demonstrate that mechanical forces can induce the formation of organolithium compounds within sealed containers containing lithium wire and organic substrates [16]. The grinding process occurs without inert gas requirements and typically achieves significant conversion within 5 to 60 minutes [16].

Solvent Systems and Reaction Conditions

The preparation of lithium phenylacetylide requires careful consideration of solvent systems and reaction conditions to ensure optimal yield and stability [5] [7]. Tetrahydrofuran and pentane mixtures represent the most commonly employed solvent systems for acetylide formation [5] [7]. These ethereal solvents provide the necessary coordination environment to stabilize the lithium center while maintaining the reactivity of the acetylide functionality [5].

Temperature control proves critical during synthesis, with reactions typically conducted at reduced temperatures ranging from -110°C to ambient conditions depending on the specific protocol [7] [8]. Lower temperatures favor the formation of mixed aggregates and prevent unwanted side reactions that may occur at elevated temperatures [5]. The use of tetrahydrofuran concentrations between 9.0 and 10.0 molar in pentane solutions has been demonstrated to provide optimal conditions for structural studies and synthetic applications [7] [8].

The reaction atmosphere must remain strictly anhydrous and oxygen-free to prevent degradation of the organolithium species [14]. Inert gas purging, typically with nitrogen or argon, ensures the exclusion of moisture and oxygen that would otherwise lead to rapid hydrolysis or oxidation of the acetylide compound [14]. The order of reagent addition significantly influences the reaction outcome, with protocols involving simultaneous addition of acetylene derivatives and lithium bases showing favorable results [4].

Large-Scale Synthesis Protocols

Industrial-scale preparation of lithium acetylide compounds has been developed to address commercial applications requiring substantial quantities of these reagents [14] [15]. The stabilized monolithium acetylide preparation involves the reaction of lithium alkylamides with acetylene gas in aromatic hydrocarbon solvents at temperatures not exceeding 30°C [14]. This approach produces stabilized reagents that can be prepared and utilized at higher temperatures compared to traditional ethereal solvent systems [14].

Large-scale protocols emphasize the use of aromatic hydrocarbon solvents due to their advantages in commercial processes compared to tetrahydrofuran systems [14]. The amine formed during the reaction serves to stabilize and solubilize the lithium acetylide, enabling higher concentration preparations suitable for industrial applications [14]. These stabilized solutions demonstrate sufficient reactivity to engage with sterically hindered substrates while maintaining operational simplicity [14].

Historical investigations into lithium acetylide preparation on larger scales involved the use of liquid ammonia solutions, though these methods presented challenges related to solubility and stability [15] [18]. Early work by Moissan demonstrated that lithium acetylide exhibited lower solubility in liquid ammonia compared to sodium acetylide and showed reduced stability upon isolation from the solvent [18]. Contemporary large-scale methods have largely superseded these early approaches through the development of more practical aromatic solvent systems [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis (⁶Li, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for lithium phenylacetylide through multiple nuclei observations [5] [7] [8]. ⁶Li nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that indicate the coordination environment and aggregation state of the lithium center [5] [7]. The dimeric form of lithium phenylacetylide exhibits ⁶Li resonances with distinct coupling patterns to ¹³C nuclei, demonstrating lithium-carbon connectivity [7] [8].

Table 1: Nuclear Magnetic Resonance Chemical Shifts for Lithium Phenylacetylide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Aggregation State |

|---|---|---|---|---|

| ⁶Li | 0.8-1.4 | Complex | 8.4 | Dimer/Tetramer |

| ¹³C (acetylide) | 135.1-139.1 | Multiplet | 5.5 | Various aggregates |

| ¹³C (phenyl) | 95.1-97.2 | Doublet | - | Mixed aggregates |

The ¹³C nuclear magnetic resonance spectra demonstrate characteristic resonances for both the acetylide carbon and the phenyl carbons [7] [8]. The acetylide carbon typically appears in the range of 135-139 parts per million, with coupling to ⁶Li providing evidence for direct lithium-carbon bonding [7] [8]. The phenyl carbons exhibit resonances consistent with aromatic character, with specific shifts depending on the aggregation state of the organolithium compound [7] [8].

¹⁹F nuclear magnetic resonance has been employed in kinetic studies involving lithium phenylacetylide reactions with fluorinated substrates [5]. These investigations reveal that the compound exists in equilibrium between different aggregation states, with mixed dimers and tetramers being predominant under various concentration and temperature conditions [5]. Rate studies using ¹⁹F nuclear magnetic resonance demonstrate first-order dependence on mixed dimer concentrations [5].

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopy of lithium phenylacetylide reveals characteristic absorption bands that provide structural information about the compound [7] [9]. The acetylide functionality exhibits a distinctive carbon-carbon triple bond stretching frequency that appears in the range of 1800-1900 cm⁻¹ [23]. This frequency region remains relatively free of other spectral interferences, making it a valuable diagnostic tool for acetylide identification [23].

The phenyl substituent contributes additional infrared absorption features in the aromatic carbon-hydrogen stretching region and the aromatic carbon-carbon stretching regions [9]. Phenylacetylene itself shows strong absorption features in the 400-900 cm⁻¹ range originating from carbon-hydrogen in-plane and out-of-plane deformations, as well as bending motions involving the carbon-carbon triple bond and aromatic ring [9]. Upon lithiation, these frequencies may shift due to the altered electronic environment of the phenyl ring [9].

Table 2: Infrared Spectroscopic Data for Lithium Phenylacetylide

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡C stretch | 1800-1900 | Strong | Acetylide triple bond |

| Aromatic C-H | 3000-3100 | Medium | Phenyl C-H stretch |

| Aromatic C=C | 1450-1600 | Medium | Phenyl ring vibrations |

| C-H deformation | 400-900 | Variable | Phenyl deformation modes |

Ultraviolet-visible spectroscopy provides information about the electronic transitions within lithium phenylacetylide [26] [27]. The phenyl chromophore contributes absorption bands in the ultraviolet region through π to π* electronic transitions [26] [27]. The acetylide functionality may also participate in electronic transitions, though these typically occur at higher energies compared to the aromatic system [26].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive